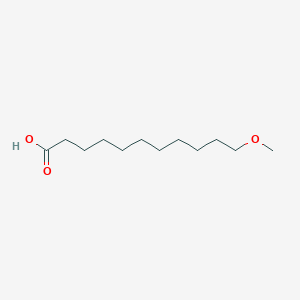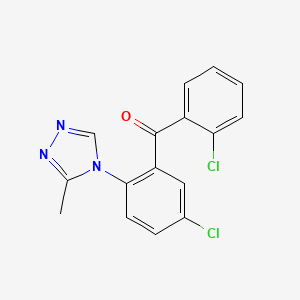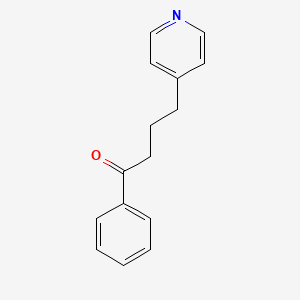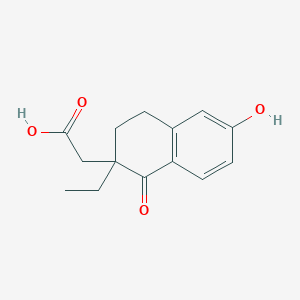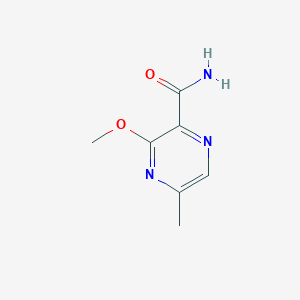![molecular formula C21H23F3O5S B8747362 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B8747362.png)
2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MBX-8025 (sodium salt) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the phenoxyacetic acid derivative.
- Introduction of the trifluoromethyl group.
- Formation of the sodium salt.
Industrial Production Methods: Industrial production of MBX-8025 (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as crystallization and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: MBX-8025 (sodium salt) primarily undergoes:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
MBX-8025 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PPARδ agonists.
Biology: Investigated for its effects on metabolic pathways and gene expression.
Medicine: Explored for its potential in treating metabolic diseases such as dyslipidemia, type 2 diabetes, and NASH.
Industry: Used in the development of new therapeutic agents targeting PPARδ
Mechanism of Action
MBX-8025 (sodium salt) exerts its effects by selectively activating the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to:
Regulation of Gene Expression: PPARδ activation influences the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Molecular Targets and Pathways: The primary targets include genes involved in fatty acid oxidation, cholesterol metabolism, and anti-inflammatory pathways
Comparison with Similar Compounds
Fenofibrate: A PPARα agonist used to treat hyperlipidemia.
Pioglitazone: A PPARγ agonist used to treat type 2 diabetes.
Rosiglitazone: Another PPARγ agonist used for type 2 diabetes.
Uniqueness of MBX-8025 (Sodium Salt): MBX-8025 (sodium salt) is unique due to its high selectivity for PPARδ over PPARα and PPARγ. This selectivity makes it particularly effective in modulating lipid and glucose metabolism without the side effects commonly associated with PPARα and PPARγ agonists .
Properties
Molecular Formula |
C21H23F3O5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26) |
InChI Key |
JWHYSEDOYMYMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


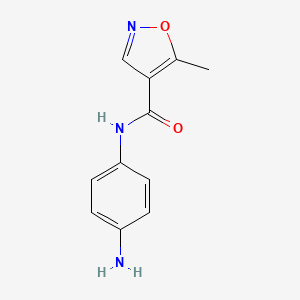
![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8747302.png)
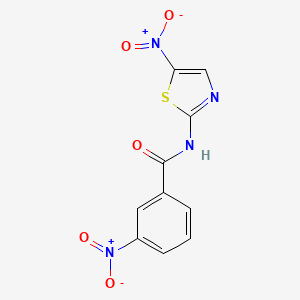
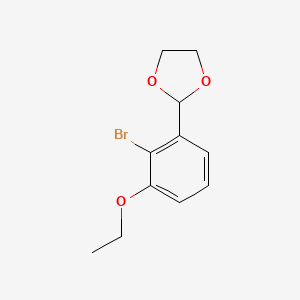
![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid](/img/structure/B8747335.png)
![N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B8747341.png)

